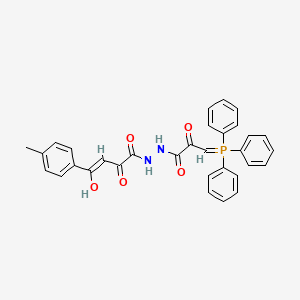
3Z-nonenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3Z-nonenoic acid: is an unsaturated fatty acid with the molecular formula C₉H₁₆O₂ It is characterized by the presence of a double bond in the Z-configuration at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3Z-nonenoic acid can be synthesized from 3-nonynoic acid through partial hydrogenation. The process involves stirring 3-nonynoic acid with 5% palladium-on-calcium carbonate and quinoline in 2,2,4-trimethylpentane under hydrogen gas. The reaction is typically carried out for 20 minutes, followed by filtration and washing with hydrochloric acid and water .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar hydrogenation techniques used in laboratory synthesis. The scalability of the process would depend on optimizing reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3Z-nonenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: The double bond can be reduced to form saturated nonanoic acid.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Acid chlorides and amines are used for esterification and amidation, respectively.
Major Products:
Oxidation: Nonenal and nonanone.
Reduction: Nonanoic acid.
Substitution: Esters and amides of nonenoic acid.
Scientific Research Applications
Chemistry: 3Z-nonenoic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential effects on cellular processes. It is also used in the study of enzyme-substrate interactions.
Medicine: Research into the medicinal applications of this compound includes its potential use as an anti-inflammatory agent and its role in modulating metabolic pathways. Its derivatives are being explored for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3Z-nonenoic acid involves its interaction with specific molecular targets, including enzymes involved in lipid metabolism. It can modulate the activity of these enzymes, leading to changes in metabolic pathways. The double bond in the Z-configuration plays a crucial role in its biological activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Nonanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.
3E-nonenoic acid: An isomer with the double bond in the E-configuration.
Octanoic acid: A shorter-chain fatty acid with similar chemical properties.
Uniqueness: 3Z-nonenoic acid is unique due to the presence of the Z-configuration double bond, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
41653-98-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(Z)-non-3-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11)/b7-6- |
InChI Key |
ZBPYTVBKHKUNHG-SREVYHEPSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(=O)O |
Canonical SMILES |
CCCCCC=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


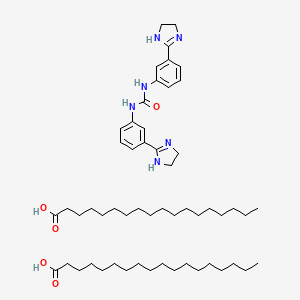

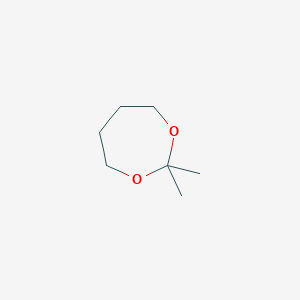

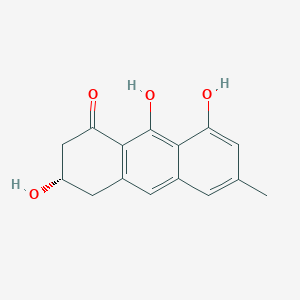
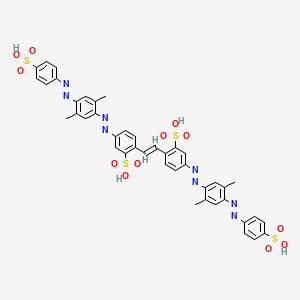

![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)

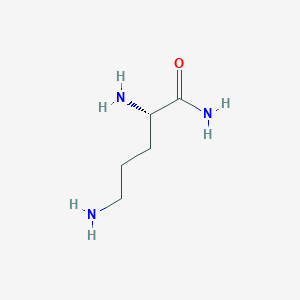
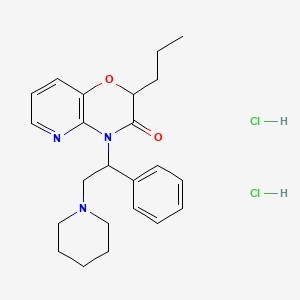
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
